molecular formula C13H11N3O6S B5084798 2-hydroxy-N'-[(3-nitrophenyl)sulfonyl]benzohydrazide

2-hydroxy-N'-[(3-nitrophenyl)sulfonyl]benzohydrazide

Cat. No.: B5084798
M. Wt: 337.31 g/mol
InChI Key: UZXDFJMWTNUOAB-UHFFFAOYSA-N
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Description

2-hydroxy-N'-[(3-nitrophenyl)sulfonyl]benzohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as N-(3-nitrophenylsulfonyl)-2-hydroxybenzohydrazide or N-(3-nitrophenylsulfonyl) salicylhydrazide. It is a white crystalline powder that is soluble in organic solvents like ethanol, methanol, and DMSO.

Mechanism of Action

The mechanism of action of 2-hydroxy-N'-[(3-nitrophenyl)sulfonyl]benzohydrazide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of enzymes like cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS), which are involved in the inflammatory response. It has also been proposed that this compound may induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
Studies have shown that this compound can inhibit the production of inflammatory mediators like prostaglandins and nitric oxide. This compound has also been found to induce apoptosis in cancer cells and inhibit the growth of bacteria and viruses.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-hydroxy-N'-[(3-nitrophenyl)sulfonyl]benzohydrazide in lab experiments is its ability to selectively detect metal ions like copper and zinc. This compound is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is its low solubility in water, which may limit its applications in aqueous systems.

Future Directions

There are several future directions for the study of 2-hydroxy-N'-[(3-nitrophenyl)sulfonyl]benzohydrazide. One area of research could be the development of more efficient synthesis methods for this compound. Another area of research could be the investigation of its potential applications in the treatment of various diseases like cancer and bacterial infections. Additionally, the development of new fluorescent probes based on this compound could also be explored.

Synthesis Methods

The synthesis of 2-hydroxy-N'-[(3-nitrophenyl)sulfonyl]benzohydrazide involves the condensation reaction between 3-nitrobenzenesulfonyl chloride and salicylhydrazide in the presence of a base like triethylamine. The reaction takes place in a solvent like dichloromethane or chloroform. The product is then purified by recrystallization from a suitable solvent.

Scientific Research Applications

2-hydroxy-N'-[(3-nitrophenyl)sulfonyl]benzohydrazide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, anti-bacterial, and anti-viral activities. This compound has also been used as a fluorescent probe for the detection of metal ions like copper and zinc.

Properties

IUPAC Name

2-hydroxy-N'-(3-nitrophenyl)sulfonylbenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O6S/c17-12-7-2-1-6-11(12)13(18)14-15-23(21,22)10-5-3-4-9(8-10)16(19)20/h1-8,15,17H,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZXDFJMWTNUOAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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